4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride
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Overview
Description
“4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 2126178-77-4 . It has a molecular weight of 210.71 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2.ClH/c1-11(2,13)7-9-3-5-10(8-12)6-4-9;/h3-6H,7,13H2,1-2H3;1H . This code provides a specific string of characters that represent the compound’s molecular structure.
Physical and Chemical Properties Analysis
This compound is a powder and is stored at room temperature .
Scientific Research Applications
Intermediate Synthesis for HIV-1 Inhibitors
Compounds structurally related to 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride, such as 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, have been synthesized and are important intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This demonstrates the potential of such compounds to serve as key intermediates in the synthesis of therapeutic agents targeting viral infections (Ju Xiu-lia, 2015).
Antiproliferative Activity
Another significant application is found in the synthesis and study of compounds like 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which have shown varying degrees of antiproliferative activity against human cancer cell lines. This indicates the potential for compounds within this chemical space to contribute to cancer research and therapy (M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2012).
Corrosion Inhibition
Derivatives of benzonitrile, such as 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, have been explored as corrosion inhibitors for mild steel in acidic medium. Their effectiveness, assessed through various electrochemical and computational methods, showcases the application of these compounds in materials science, particularly in protecting industrial materials from corrosive environments (A. Chaouiki et al., 2018).
Histamine H3 Receptor Antagonists
Compounds like 4-[6-(2-Aminoethyl)naphthalen-2-yl]benzonitriles demonstrate potent antagonistic activity against the histamine H3 receptor, indicating their relevance in the development of treatments for neurological and psychiatric disorders. The specificity and potency of these compounds highlight their potential in designing drugs that target the central nervous system (L. Black et al., 2007).
Synthetic Methodologies
Research also extends into synthetic methodologies, where compounds within this chemical framework are utilized as intermediates or target molecules in novel synthetic routes. This includes the development of efficient protocols for the synthesis of pharmaceutical intermediates, showcasing the importance of these compounds in improving and innovating pharmaceutical manufacturing processes (Vijaya Lakshmi Chapala et al., 2021).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-(2-amino-2-methylpropyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-11(2,13)7-9-3-5-10(8-12)6-4-9;/h3-6H,7,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUNSZDVVWPAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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